molecular formula C10H8N2OS2 B3368935 8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one CAS No. 222036-26-2

8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one

Cat. No.: B3368935
CAS No.: 222036-26-2
M. Wt: 236.3 g/mol
InChI Key: CDDAPLGLEUDMCX-UHFFFAOYSA-N
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Description

8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one, registered under CAS# 222036-26-2, is a synthetic heterocyclic compound with the molecular formula C₁₀H₈N₂OS₂ and a molecular weight of 236.31 g/mol . This complex tricyclic structure features a fused thiazoloindole core, which places it within a class of molecules closely related to substituted oxindoles and other heterocyclic compounds that have demonstrated significant value in medicinal chemistry research . Specifically, structurally similar compounds have been investigated as potent inhibitors of protein tyrosine kinases and protein serine/threonine kinases, key enzymes involved in cellular signaling pathways . This suggests potential research applications for this compound in the study of various disease models, including cancer, psoriasis, and diabetic complications, among others . Its calculated physicochemical properties include a density of 1.509 g/cm³ and a refractive index of 1.751, which can be critical for experimental planning . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

8-methylsulfanyl-6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c1-14-9-7-5(12-10(9)13)2-3-6-8(7)15-4-11-6/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDAPLGLEUDMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=C(C=CC3=C2SC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453511
Record name 8-methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222036-26-2
Record name 8-methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one is a heterocyclic compound characterized by its unique structure that incorporates sulfur and nitrogen atoms within a fused ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive research specifically targeting its biological effects remains limited.

Structural Characteristics

The compound features:

  • Heterocyclic Rings : It contains three heterocyclic rings, including a thiazole ring and a fused indacene ring system.
  • Functional Groups : The presence of the methylsulfanyl group and diaza functionality contributes to its distinctive chemical properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens have yet to be fully elucidated.
  • Antitumor Potential : The structural similarities with other known antitumor agents indicate possible applications in cancer treatment.
  • Neuroprotective Effects : Given its interaction with biological macromolecules, there is potential for neuroprotective applications, particularly in conditions like neuroinflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-MethylpterinContains a pteridine ringAntimicrobial
9-MethylguaninePurine derivativeAntiviral
8-Methylsulfonyl-3,7-dihydropurine-6-thioneSulfonyl group in a purine structureAntitumor
5-AminouracilPyrimidine derivativeAntimetabolite

The distinct combination of sulfur and nitrogen functionalities in this compound sets it apart from these compounds and contributes to its specific biological activities.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Interaction with Enzymatic Pathways : The compound may influence key enzymatic pathways involved in cellular proliferation and apoptosis.
  • Modulation of Inflammatory Responses : It may play a role in modulating inflammatory pathways that are critical in various disease states.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on similar thiazole derivatives has provided insights into potential applications:

  • Antiproliferative Studies : Related compounds have shown significant antiproliferative activity in various cancer cell lines.
  • Neuroprotective Research : Investigations into thiazole-based compounds have indicated their ability to reduce neuroinflammation and protect neuronal cells from damage.

Future Research Directions

Given the promising structural features and preliminary biological activity data of this compound, future research should focus on:

  • In-depth Biological Testing : Conducting assays to evaluate antimicrobial, antitumor, and neuroprotective effects in vitro and in vivo.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
  • Synthesis of Derivatives : Exploring derivatives of this compound to enhance biological activity and selectivity.

Scientific Research Applications

Overview

8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and various industrial fields. This article explores its scientific research applications, including its biological activity, synthesis methods, and case studies highlighting its efficacy.

Medicinal Chemistry

This compound exhibits significant potential in drug development, particularly due to its activity against various biological targets.

Mechanism of Action :

  • The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs can halt tumor growth and prevent metastasis in cancer therapy .

Biological Activity :

  • Anticancer Properties : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a specific derivative demonstrated an IC50 value of 30 µM against CDK2, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Activity : Research indicates that several derivatives exhibit potent activity against resistant bacterial strains, suggesting their utility in treating drug-resistant infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and indole moieties significantly impact biological activity. For example:

  • The introduction of electron-donating groups enhances anticancer activity, making certain derivatives more effective than others .

Case Study 1: CDK Inhibition

A study focused on a derivative of this compound demonstrated significant inhibition of CDK2, which is vital for regulating the cell cycle. This finding suggests a pathway for developing new anticancer therapies targeting CDKs .

Case Study 2: Antimicrobial Evaluation

Another research project evaluated several derivatives against multi-drug resistant bacterial strains. Results indicated that certain compounds were significantly more potent than conventional antibiotics, highlighting their potential in addressing antibiotic resistance .

Chemical Reactions Analysis

Coupling Reactions with Aromatic Amines

The compound undergoes nucleophilic aromatic substitution (NAS) reactions with substituted amines under acidic or transition-metal-catalyzed conditions:

Example Reaction:

Reactants :

  • 8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one

  • 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-ylamine ([70654-85-2])

Conditions :

  • Procedure J : Reactants combined in polar aprotic solvent (e.g., DMF) under reflux.

Results :

YieldProduct StructureAnalytical Data
37%8-(2,2-Dioxo-1,3-dihydro-benzo[c]thiophene-5-ylamino-methylene)-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one¹H NMR (DMSO-d₆): δ 11.11 (d, 1H), 10.89 (s, 1H), 9.27 (s, 1H), 8.06 (d, 1H), 7.82 (d, 1H), 7.47 (m, 2H), 7.13 (d, 1H), 6.98 (d, 1H), 6.5 (m, 2H). APCI-MS : m/z 384 [M+H]⁺ .

Microwave-Assisted Cross-Coupling

Microwave irradiation enhances reaction efficiency in coupling with aryl halides:

Reactants :

  • 5-(2-Chloro-4-pyrimidinyl)-λ⁶-ethyl-4-[3-methyl-5-(methoxy)phenyl]-1,3-thiazol-2-amine

  • This compound

Conditions :

  • Catalyst : HCl (4 M in dioxane)

  • Solvent : 2,2,2-Trifluoroethanol

  • Temperature : 170°C (microwave, 30 min)

Results :

YieldProductAnalytical Data
34%Coupled adduct¹H NMR (DMSO-d₆): δ 9.61 (s, 1H), 8.18 (s, 1H), 8.06 (d, J = 4.03 Hz, 1H), 7.90 (s, 1H), 7.58 (d, J = 9.52 Hz, 1H), 7.21 (d, J = 7.51 Hz, 1H). ESI-MS : m/z 508.23 [M+H]⁺ .

Catalytic Hydrogenation

Selective reduction of the thione group is achievable under hydrogenation conditions:

Reactants :

  • This compound

Conditions :

  • Catalyst : 10% Pd/C

  • Solvent : Methanol

  • H₂ Pressure : Ambient, 1 hour

Results :

YieldProductAnalytical Data
77.5%Dihydro derivativeMS(ES) : m/z 184.1 [M+H]⁺ .

Transition-Metal-Catalyzed Cyclizations

Palladium catalysts enable C–N bond formation in complex heterocyclic systems:

Reactants :

  • This compound

  • Aryl halides (e.g., 3-chloro-5-[(3-hydroxy-4-methylphenyl)amino]-4H-1,2,6-thiadiazin-4-one)

Conditions :

  • Catalyst : Pd[3,5-(F₃C)₂C₆H₃]₃ with DPEPhos ligand

  • Base : K₂CO₃

  • Solvent : 1,4-Dioxane, reflux

Results :

YieldProductAnalytical Data
85%Triazolothiadiazine hybrid¹H NMR : δ 10.50 (bs, 1H), 9.80 (bs, 1H), 8.45 (s, 1H), 7.85 (s, 1H). LC/MS : m/z 539.3 [M+H]⁺ .

Acid-Mediated Rearrangements

Strong acids (e.g., triflic acid) induce ring-opening/cyclization cascades:

Reactants :

  • This compound

  • Nitroethylene derivatives

Conditions :

  • Acid : Triflic acid (−26°C to −15°C)

  • Solvent : CH₂Cl₂

Results :

  • Formation of tricyclic systems stabilized by C–H⋯N and C–H⋯π interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares functional groups (e.g., methylsulfanyl, dihydro motifs) with other heterocycles but differs in core architecture. For example:

  • 8-Methylsulfanyl-6,7-dihydrothieno[2,3-g]-2,1-benzisoxazole (82) and 7-Methylsulfanyl-5,6-dihydrothieno[3,2-g]-2,1-benzisoxazole (84) () feature fused thieno-benzisoxazole systems, whereas the target compound has an indacene backbone.

Physicochemical Properties

  • Solubility: The indacene core’s planarity may reduce solubility in polar solvents compared to the bent thieno-benzisoxazole systems.
  • Stability : The ketone at position 7 in the target compound could enhance hydrogen-bonding interactions, improving crystallinity relative to compounds 82 and 84.

Reactivity and Functional Group Analysis

  • Methylsulfanyl Group : In compounds 82 and 84, this group participates in nucleophilic substitutions. The target compound’s -SMe at position 8 may similarly undergo oxidation to sulfoxide or displacement reactions.

Data Tables

Compound Core Structure Key Functional Groups Synthesis Yield
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one Indacene -SMe, ketone, 1-thia-3,6-diaza N/A
Compound 82 Thieno[2,3-g]-benzisoxazole -SMe, dihydro 59%
Compound 84 Thieno[3,2-g]-benzisoxazole -SMe, dihydro 70%

Research Findings

  • Structural Impact : The indacene system’s extended conjugation may enhance UV absorption in the 300–400 nm range, relevant for optoelectronic applications.
  • Synthetic Efficiency : Yields for compounds 82 and 84 suggest that hydroxylamine-mediated cyclization is efficient for benzisoxazole derivatives. Adapting this method to indacene systems could require optimization of base and solvent.
  • Reactivity Trends : Methylsulfanyl groups in all compounds serve as versatile handles for further functionalization, though steric hindrance in the indacene system may slow substitution kinetics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves heterocyclization or alkylation reactions, as seen in analogous heterocyclic systems. For example, diazaphenothiazine derivatives are synthesized via nucleophilic substitution or annulation reactions using sodium hydride or hydroxide as catalysts in solvents like DMF or dioxane . Yield optimization requires factorial design experiments to test variables such as temperature (e.g., 40–100°C), solvent polarity, and stoichiometric ratios of precursors. Chromatographic purification (e.g., HPLC) is critical for isolating the target compound from byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the presence of methylsulfanyl and diaza-as-indacene moieties. Mass spectrometry (HRMS) provides molecular ion verification. Purity is assessed via reverse-phase HPLC with UV detection (e.g., 254 nm), referencing pharmacopeial standards for calibration . Comparative analysis with synthetic intermediates (e.g., hydrazonoyl chlorides) can resolve ambiguities in tautomeric forms .

Q. What foundational mechanistic studies are essential to understand its reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Conduct kinetic studies under varying pH and solvent conditions. For example, track thione-thiol tautomerism using UV-Vis spectroscopy. Computational modeling (DFT) can predict electrophilic sites, while trapping experiments with phenyl isothiocyanate or methyl iodide validate reactive intermediates .

Advanced Research Questions

Q. How does the compound’s stability under oxidative or hydrolytic stress inform its applicability in biological systems?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with forced degradation via H2_2O2_2 (oxidative) or HCl/NaOH (hydrolytic). Monitor degradation products using LC-MS and correlate stability with structural features (e.g., sulfur oxidation propensity). Compare degradation pathways to structurally related azaphenothiazines to identify protective functional groups .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, uniform ATP levels for enzyme inhibition studies). Use meta-analysis to identify confounding variables (e.g., impurity profiles from synthetic batches). Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How can structure-activity relationship (SAR) studies optimize its selectivity for target enzymes like dihydrofolate reductase (DHFR)?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens at C-6 or methyl groups at C-8). Test inhibitory activity via enzyme kinetics (IC50_{50}, Ki_i) and correlate with computational docking scores (AutoDock Vina). Prioritize derivatives showing >10-fold selectivity over off-target enzymes like thymidylate synthase .

Q. What advanced separation techniques improve scalability for in vivo studies?

  • Methodological Answer : Employ membrane-based technologies (nanofiltration) or simulated moving-bed chromatography (SMB) for large-scale purification. Optimize parameters such as transmembrane pressure and solvent gradients using process control algorithms . Validate scalability via pilot batches (1–10 kg) with >98% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 2
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8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one

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